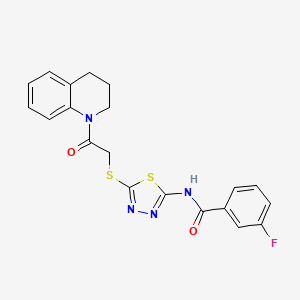
N-(5-((2-(3,4-二氢喹啉-1(2H)-基)-2-氧代乙基)硫)-1,3,4-噻二唑-2-基)-3-氟苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide is an intriguing compound known for its versatile chemical properties and potential applications in scientific research and industry. The structure boasts a blend of multiple functional groups, including a quinoline moiety, a thiadiazole ring, and a fluorobenzamide group, making it a compound of significant interest.
科学研究应用
This compound finds diverse applications in multiple domains:
Chemistry: : As a versatile intermediate in synthetic organic chemistry.
Medicine: : Exploration of its pharmacological properties for potential therapeutic uses.
Industry: : Use as a building block in the synthesis of more complex molecules for materials science.
作用机制
Target of action
The compound contains a 3,4-dihydroquinolin-1(2H)-yl moiety . Derivatives of 3,4-dihydroquinolin-1(2H)-one have been found to exhibit sigma-1 receptor (σ1R) antagonist activity . Therefore, it’s possible that “N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide” might interact with sigma-1 receptors or similar targets.
Biochemical pathways
Sigma-1 receptors are involved in many cellular processes, including ion channel modulation, cell proliferation, and differentiation, so the compound could potentially affect these pathways .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide typically involves multi-step organic reactions:
Synthesis of 3,4-dihydroquinolin-1(2H)-yl derivatives: : This can be achieved through the cyclization of 2-aminobenzylamines with appropriate diketones under acidic conditions.
Formation of 1,3,4-thiadiazole ring: : The incorporation of the thiadiazole ring is often conducted through the reaction of thiosemicarbazides with carboxylic acids or acid chlorides in the presence of dehydrating agents like phosphorus oxychloride.
Conjugation of quinoline and thiadiazole: : This step may involve thiol-ene click chemistry, coupling the 3,4-dihydroquinolin-1(2H)-yl derivative with a pre-formed thiadiazole intermediate.
Introduction of 3-fluorobenzamide: : This final step is typically achieved via nucleophilic substitution, where the amino group on the thiadiazole is acylated using 3-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Scaling up the synthesis for industrial production would involve optimizing each step for efficiency and yield, possibly incorporating catalytic agents and continuous flow reactors to streamline the process.
化学反应分析
Types of Reactions
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide can undergo several types of chemical reactions:
Oxidation: : The quinoline moiety can be oxidized to its corresponding quinolone.
Reduction: : The amide bond can potentially be reduced to amine under strong reductive conditions.
Substitution: : The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: : LiAlH4 or hydrogenation over a palladium catalyst.
Substitution: : Nucleophiles such as amines or thiols in polar aprotic solvents under heat.
Major Products Formed
Oxidation: : Quinolinone derivatives.
Reduction: : Reduced amine derivatives.
Substitution: : Varied substituted benzamides depending on the nucleophile.
相似化合物的比较
Compared to other similar compounds like N-(5-(2-(1H-indol-3-yl)ethylthio)-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide or N-(5-((2-(2-morpholinoethylthio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide), our compound stands out due to its unique quinoline and fluorobenzamide moieties, which may impart distinctive biochemical and physical properties.
Similar Compounds
N-(5-(2-(1H-indol-3-yl)ethylthio)-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide
N-(5-((2-(2-morpholinoethylthio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide)
That should give you a solid foundation on this compound. Let me know if there's anything more specific you'd like to delve into!
属性
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2S2/c21-15-8-3-6-14(11-15)18(27)22-19-23-24-20(29-19)28-12-17(26)25-10-4-7-13-5-1-2-9-16(13)25/h1-3,5-6,8-9,11H,4,7,10,12H2,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZWUXKSUWTBBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-chloro-6-fluorophenyl)methanone](/img/structure/B2433638.png)


![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2433643.png)



![ethyl 2-[(2-{[(3-methylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2433652.png)

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-{[(4-fluorophenyl)sulfanyl]methyl}-5-methoxy-1,4-dihydropyridin-4-one](/img/structure/B2433654.png)
![3-benzyl-2-(4-fluorophenyl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2433655.png)
![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(3-methoxyphenyl)ethan-1-one](/img/structure/B2433658.png)

![2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid](/img/structure/B2433661.png)
